

Application Note: Quantification of Bromophenols in Seawater by HPLC-MS/MS

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Compound of Interest

Compound Name: *Bromophene*

Cat. No.: *B1221701*

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Introduction

Bromophenols (BPs) are a class of halogenated organic compounds found in the marine environment, originating from both natural sources, such as marine algae, and anthropogenic activities. Due to their potential toxicity and impact on marine ecosystems, as well as their role as off-flavor compounds in seafood, a reliable and sensitive analytical method for their quantification in seawater is crucial. This application note details a robust High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the simultaneous analysis of trace levels of various bromophenols in seawater samples. The method utilizes solid-phase extraction (SPE) for sample pre-concentration and cleanup, followed by HPLC separation and detection by MS/MS operating in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity.

Experimental Protocols

Sample Collection and Preservation

Proper sample collection and preservation are critical to prevent the degradation of bromophenols.

Protocol:

- Collect seawater samples in pre-cleaned amber glass bottles to minimize photodegradation.

- Immediately after collection, acidify the samples to a pH of 2-3 with a suitable acid (e.g., hydrochloric or sulfuric acid) to prevent rapid degradation of the target analytes.^[1]
- Store the acidified samples at 4°C and analyze as soon as possible.

Solid-Phase Extraction (SPE)

Solid-phase extraction is employed to extract, clean up, and concentrate the bromophenols from the seawater matrix.

Protocol:

- SPE Cartridge: Waters Oasis HLB (200 mg, 6 mL) or equivalent polymeric reversed-phase cartridge.
- Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of Milli-Q water.
- Sample Loading: Load 100 mL to 1 L of the acidified seawater sample through the cartridge at a flow rate of approximately 5 mL/min.
- Washing: Wash the cartridge with 5 mL of Milli-Q water to remove salts and other polar impurities.
- Drying: Dry the cartridge under a vacuum for approximately 30 minutes.
- Elution: Elute the retained bromophenols with two aliquots of 5 mL of methanol.
- Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 500 µL of a methanol/water (50:50, v/v) solution for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

Instrumentation:

- HPLC System: A high-performance or ultra-high-performance liquid chromatography system.

- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

HPLC Parameters:

Parameter	Value
Column	Phenomenex Luna C8(2) (150 mm × 2.0 mm, 3 µm) or equivalent
Mobile Phase A	Water with 0.1% formic acid
Mobile Phase B	Acetonitrile with 0.1% formic acid
Gradient Program	0.0 min: 40% B5.0 min: 40% B25.0 min: 100% B25.1 min: 40% B30.0 min: 40% B
Flow Rate	0.3 mL/min
Injection Volume	10 µL
Column Temperature	40°C

MS/MS Parameters:

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Negative
Capillary Voltage	3.0 kV
Source Temperature	150°C
Desolvation Temperature	400°C
Gas Flow Rates	Optimized for the specific instrument
Acquisition Mode	Multiple Reaction Monitoring (MRM)

Data Presentation

The following tables summarize the quantitative data for the analysis of various bromophenols in seawater.

Table 1: Optimized MRM Transitions and Collision Energies

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
2-Bromophenol (2-BP)	171.0	92.0	25
4-Bromophenol (4-BP)	171.0	92.0	25
2,4-Dibromophenol (2,4-DBP)	249.9	170.0	20
2,6-Dibromophenol (2,6-DBP)	249.9	170.0	20
2,4,6-Tribromophenol (2,4,6-TBP)	329.8	249.9	15

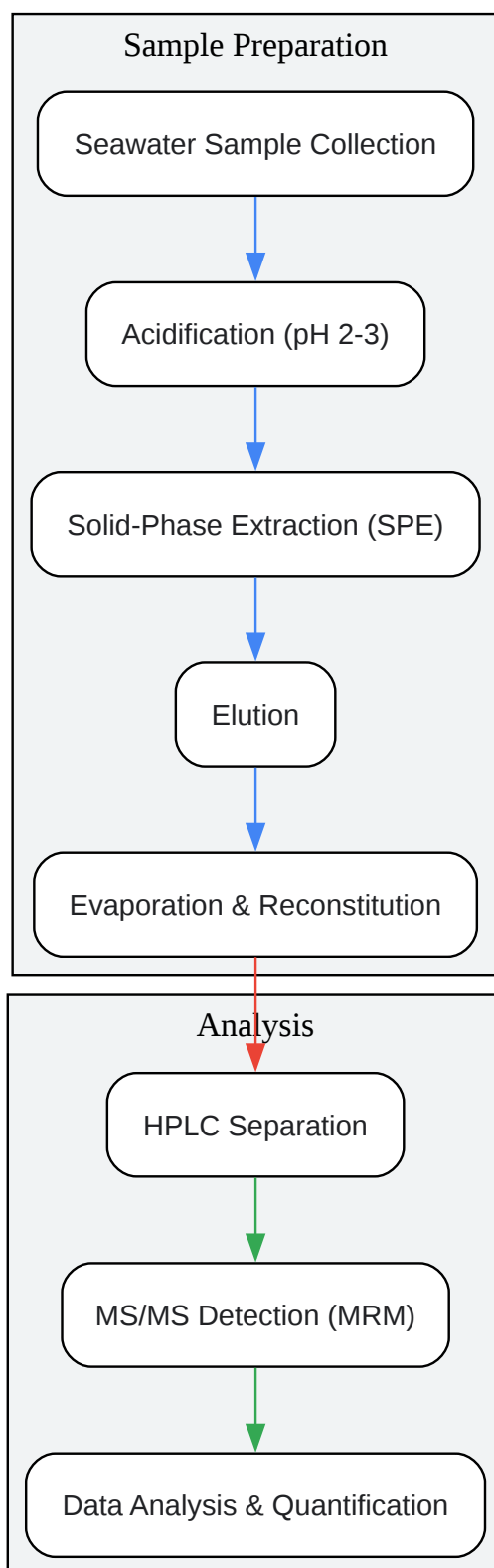
Note: Collision energies are instrument-dependent and may require optimization.

Table 2: Method Validation Data for Bromophenols in Seawater

Analyte	Linearity Range (ng/L)	r^2	LOD (ng/L)	LOQ (ng/L)	Recovery (%)	Precision (% RSD)
2-Bromophenol (2-BP)	1 - 100	>0.99	0.2	0.7	85 - 105	< 10
4-Bromophenol (4-BP)	1 - 100	>0.99	0.3	1.0	88 - 102	< 9
2,4-Dibromophenol (2,4-DBP)	0.5 - 100	>0.99	0.1	0.4	90 - 110	< 8
2,6-Dibromophenol (2,6-DBP)	0.5 - 100	>0.99	0.1	0.5	82 - 101	< 11
2,4,6-Tribromophenol (2,4,6-TBP)	0.1 - 100	>0.99	0.05	0.2	92 - 108	< 7

Method detection limits for a range of bromophenols in seawater have been reported to be in the range of 0.1-21.9 ng/L.[1] Recoveries for bromophenols in spiked seawater samples have been shown to be in the range of 64-100% with a precision of 0.4-11% RSD.[1]

Mandatory Visualization



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Caption: Experimental workflow for the quantification of bromophenols in seawater.

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References

- 1. Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
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